5-Bromo-1-propyl-benzoimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-propylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSGZOPADMCOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682040 | |
| Record name | 5-Bromo-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200113-99-0 | |
| Record name | 5-Bromo-1-propyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 5 Bromo 1 Propyl Benzoimidazole
Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. The reaction proceeds via a two-step mechanism: the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The regiochemical outcome and reaction rate are heavily influenced by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com
Regioselectivity and Electronic Effects of the Propyl and Bromo Substituents
In 5-Bromo-1-propyl-benzoimidazole, the benzene (B151609) portion of the bicyclic system is subject to the directing effects of both the fused imidazole (B134444) ring and the bromine atom.
Bromo Substituent: As a halogen, the bromine atom at the C-5 position exerts a dual electronic effect. It is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene. libretexts.org However, through resonance, its lone pairs can stabilize the adjacent carbocation intermediate. This resonance effect directs incoming electrophiles to the positions ortho and para to itself. In this case, the ortho positions are C-4 and C-6, and the para position is C-2 (within the imidazole ring).
The interplay of these effects determines the final position of substitution. The bromine atom strongly directs incoming electrophiles to the C-4 and C-6 positions. The most likely positions for electrophilic attack are C-4 and C-7 (which is equivalent to C-4 in terms of proximity to the N-1 propyl group) and C-6. The precise outcome would depend on the specific electrophile and reaction conditions used.
Synthetic Utility for Further Functionalization
The ability to introduce new functional groups onto the benzimidazole ring through EAS reactions like nitration, sulfonation, and further halogenation is of significant synthetic value. youtube.com Each new substituent can serve as a handle for subsequent chemical modifications. For instance, a nitro group introduced via EAS can be reduced to an amino group, which can then participate in a wide range of reactions, including diazotization and amide bond formation. Bromination of benzimidazole derivatives has been noted to potentially enhance biological properties such as membrane permeability and protein binding affinity. nih.gov This strategic functionalization allows for the systematic development of complex benzimidazole derivatives and the exploration of their structure-activity relationships (SAR). nih.gov
Nucleophilic Displacement of the Bromine Atom
The bromine atom at the C-5 position is a key site for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities through carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for their efficiency and broad substrate scope. acs.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org It is widely used to synthesize biaryl compounds. For a substrate like this compound, a Suzuki reaction would yield a 5-aryl-1-propyl-benzoimidazole. Studies on the analogous 5-bromo-1-ethyl-1H-indazole have shown that catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. gold-chemistry.orgorganic-chemistry.org It is a reliable method for synthesizing aryl alkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Applying this to this compound would produce 5-alkynyl-1-propyl-benzoimidazole derivatives, which are valuable intermediates for creating more complex molecular architectures. derpharmachemica.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, providing direct access to arylamines. libretexts.org The process uses a palladium catalyst with specialized phosphine (B1218219) ligands. snnu.edu.cn Reacting this compound with various primary or secondary amines under Buchwald-Hartwig conditions would generate a library of 5-amino-1-propyl-benzoimidazole derivatives. libretexts.orgacs.org
The table below summarizes typical conditions for these important cross-coupling reactions.
| Reaction | Bond Formed | Coupling Partner | Typical Catalysts | Typical Bases | Typical Solvents | Reference(s) |
| Suzuki-Miyaura | C(sp²)–C(sp²) | Boronic Acid/Ester | Pd(OAc)₂, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, KOH | DME, DMF, Toluene | libretexts.orgnih.govresearchgate.net |
| Sonogashira | C(sp²)–C(sp) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | DMF, THF | gold-chemistry.orgorganic-chemistry.orgderpharmachemica.com |
| Buchwald-Hartwig | C(sp²)–N | Amine | Pd(OAc)₂, Pd₂(dba)₃ | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | libretexts.orgsnnu.edu.cnacs.org |
Substitution with Heteroatom Nucleophiles
Beyond palladium-catalyzed methods, the bromine atom can be displaced by various heteroatom nucleophiles, such as alkoxides (from alcohols) and thiolates (from thiols), typically through nucleophilic aromatic substitution (SNAr) pathways. These reactions often require more forcing conditions, such as high temperatures or the use of a copper catalyst (as in Ullmann-type condensations), because the benzimidazole ring is not as strongly activated towards nucleophilic attack as rings bearing powerful electron-withdrawing groups like nitro groups. google.com Nevertheless, these reactions provide a direct route to introduce oxygen- and sulfur-based functional groups at the C-5 position.
Ring Opening and Recyclization Mechanisms of Benzimidazoles
The benzimidazole ring system, while generally stable, can undergo ring opening and subsequent recyclization reactions under specific conditions, particularly upon interaction with strong nucleophiles. researchgate.net This reactivity allows for the transformation of the benzimidazole core into other heterocyclic structures.
The mechanism typically involves the nucleophilic attack at the C-2 position of the imidazole ring. This is the most electrophilic carbon in the ring system, analogous to the carbonyl carbon of an amide. The attack disrupts the aromaticity of the imidazole portion and leads to the cleavage of one of the carbon-nitrogen bonds, resulting in a ring-opened intermediate. researchgate.nettandfonline.com
This transient intermediate, often a substituted o-phenylenediamine (B120857) derivative, can then undergo an intramolecular cyclization. Depending on the nature of the nucleophile and the functional groups present, the recyclization can lead to the formation of new, larger ring systems. For example, reaction with bifunctional nucleophiles could lead to the formation of seven-membered rings like dibenzodiazepines, as has been observed in related heterocyclic systems. researchgate.net These transformation pathways highlight the latent reactivity of the benzimidazole core, providing a sophisticated strategy for accessing diverse and complex molecular scaffolds from a common precursor.
Conditions and Factors Influencing Ring Transformations
While the benzimidazole core is generally stable, certain conditions can promote its transformation. Ring transformations often involve initial activation of the imidazole ring, for instance, through quaternization of the N3 nitrogen. This creates a benzimidazolium salt, which is more susceptible to nucleophilic attack and subsequent ring cleavage.
Factors influencing these transformations include:
Reagents: Strong nucleophiles and bases can initiate ring-opening reactions. For example, studies on related N-substituted benzimidazoles have shown that under certain conditions, the imidazole ring can be opened. researchgate.net
Temperature: Thermal conditions can provide the necessary energy to overcome activation barriers for ring rearrangements or cleavage, sometimes leading to unexpected products. researchgate.net
Catalysts: The use of transition metal catalysts, such as copper, can facilitate cycloaddition reactions, although this often involves functional groups appended to the benzimidazole core rather than a transformation of the core itself. researchgate.net
A plausible, though not explicitly documented for this specific molecule, transformation could involve a Dimroth-type rearrangement under harsh conditions, or ring-opening followed by recyclization with a suitable binucleophile.
Isolation and Characterization of Intermediates
The study of reaction mechanisms often relies on the successful isolation and characterization of transient intermediates. For benzimidazole derivatives, these can include:
Benzimidazolium Salts: Formed by the alkylation or protonation of the N3 nitrogen. These are typically stable and can be isolated and characterized by standard spectroscopic techniques (NMR, IR, Mass Spectrometry).
Ring-Opened Species: In reactions involving nucleophilic attack on a quaternized benzimidazole, an acyclic intermediate may be formed. These are often highly reactive and difficult to isolate. Their existence is frequently inferred from the final products or captured through trapping experiments.
Radical Intermediates: In some oxidative or photochemically-induced reactions, radical species may be generated on the benzimidazole core. These are typically detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
For this compound, any mechanistic study would first seek to identify the initial point of attack, likely the N3 nitrogen, and then use spectroscopic methods to follow the transformation through any stable or semi-stable intermediates to the final products.
Oxidative and Reductive Transformations of the Benzimidazole Core
The benzimidazole system can undergo both oxidation and reduction, targeting either the heterocyclic imidazole portion or the substituents on the benzene ring.
Mechanism of Oxidative Condensation Reactions
Oxidative condensation reactions are a key method for synthesizing more complex benzimidazole structures. While often used to form the benzimidazole ring itself, existing benzimidazoles can participate in further oxidative coupling. For instance, oxidative C-H/N-H coupling can link benzimidazole units. organic-chemistry.org
A proposed general mechanism for the formation of benzimidazoles via oxidative condensation often involves the following steps uit.no:
Formation of an imine intermediate from a diamine and an aldehyde (or a related species).
Intramolecular cyclization of the imine to form a dihydrobenzimidazole intermediate.
Aromatization via oxidation to yield the final benzimidazole product.
In the context of this compound, it could potentially undergo oxidative dimerization or coupling with other aromatic systems, likely catalyzed by transition metals like copper or palladium, which are known to facilitate such C-C or C-N bond formations. nih.gov The reaction would likely proceed via activation of a C-H bond on the benzimidazole ring.
Selective Reduction of Functional Groups
The structure of this compound presents two primary sites for reduction: the bromo substituent and the imidazole ring.
Reduction of the Bromo Group (Hydrodebromination): The carbon-bromine bond can be selectively reduced to a carbon-hydrogen bond. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source. This method is generally effective for aryl halides.
Reduction of the Imidazole Ring: The imidazole part of the benzimidazole core is an aromatic heterocycle and is therefore relatively resistant to reduction. However, under more forcing conditions, such as high-pressure hydrogenation or with powerful reducing agents like lithium aluminum hydride (LiAlH₄), the C=N bond within the imidazole ring could potentially be reduced. harvard.eduvanderbilt.edu
Achieving selectivity is crucial. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce the aryl bromide or the aromatic imidazole ring on their own, but their reactivity can be enhanced with additives. jsynthchem.com For instance, NaBH₄ in the presence of certain transition metal complexes can reduce nitro groups, indicating its tunable nature. jsynthchem.com The choice of reagent and reaction conditions determines which functional group is preferentially reduced. harvard.edudiva-portal.org
Acid-Base Properties and Tautomerism of this compound
The acid-base properties of benzimidazoles are fundamental to their behavior in biological and chemical systems.
Protonation States and pKa Determination (Theoretical)
This compound has a basic nitrogen atom at the 3-position which can be protonated. The N-1 position is blocked by the propyl group, so N1-H tautomerism is not possible.
The basicity of the N3 atom, and thus the pKa of its conjugate acid, is influenced by the substituents on the benzene ring. The bromine atom at the 5-position is an electron-withdrawing group (via the inductive effect), which is expected to decrease the electron density on the imidazole ring and lower the basicity of the N3 atom compared to unsubstituted 1-propyl-benzoimidazole.
Experimental pKa values for a range of substituted benzimidazoles have been determined to be between 4.48 and 7.38. researchgate.net Theoretical calculations, often using density functional theory (DFT) methods like B3LYP with a suitable basis set and a solvent model, are powerful tools for predicting pKa values, especially when experimental determination is challenging due to factors like low solubility. acs.org Such computational studies consider the free energy change of the acid dissociation equilibrium in an aqueous environment. acs.org
Spectroscopic Studies of Tautomeric Equilibria
The phenomenon of tautomerism is a significant characteristic of many heterocyclic compounds, including the benzimidazole ring system. In unsubstituted or N-H substituted benzimidazoles, a rapid prototropic tautomerism occurs, involving the migration of a proton between the N1 and N3 atoms of the imidazole ring. This dynamic equilibrium results in two tautomeric forms that are typically indistinguishable by many spectroscopic techniques at room temperature, leading to an averaged spectrum. However, in the case of This compound , the substitution of a propyl group at the N1 position precludes this prototropic exchange. This N1-alkylation effectively "locks" the molecule into a single tautomeric form, simplifying its spectroscopic analysis and eliminating the complexities of tautomeric equilibria.
Spectroscopic investigations of This compound and related N-alkylated benzimidazoles confirm the absence of tautomerism. The analysis of its spectral data provides a clear characterization of this fixed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules and studying dynamic processes like tautomerism. For This compound , the NMR spectra are consistent with a single, stable structure.
¹H NMR Spectroscopy: The proton NMR spectrum of This compound displays distinct signals for the propyl group and the aromatic protons of the benzimidazole core. The presence of a single set of signals for the benzimidazole ring protons confirms the absence of a tautomeric equilibrium. In a potential tautomeric system, one might observe signal broadening or the presence of two distinct sets of signals at low temperatures, corresponding to the two tautomers. The sharp, well-resolved signals in the spectrum of This compound are indicative of a single, stable isomer.
A representative ¹H NMR data for This compound is presented in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.2–8.1 | m |
| N-CH₂ | 4.3 | t |
| -CH₂- | 1.6 | m |
| -CH₃ | 0.9 | t |
| Table 1: Representative ¹H NMR spectral data for this compound. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum further supports the fixed tautomeric structure of This compound . In a tautomeric benzimidazole, the chemical shifts of the C4/C7 and C5/C6 pairs would be averaged. For an N1-substituted derivative like This compound , each carbon atom in the benzimidazole ring is chemically distinct and should, in principle, give rise to a separate signal. The expected chemical shift ranges for the carbon atoms are influenced by the electron-withdrawing effect of the bromine atom and the electronic environment of the benzimidazole ring. The propyl group carbons will appear in the aliphatic region of the spectrum.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic-C | 110-145 |
| Propyl-C | 11-46 |
| Table 2: Expected ¹³C NMR chemical shift ranges for this compound. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. In the context of tautomerism, the N-H stretching vibration, typically observed in the region of 3200-3400 cm⁻¹, is a key indicator. The absence of this characteristic N-H band in the IR spectrum of This compound is a strong confirmation that the molecule exists in the N1-propylated form, with no proton available for tautomeric exchange. The spectrum will instead be characterized by the stretching vibrations of the C=N bond of the imidazole ring, typically around 1600 cm⁻¹, and the C-Br stretching vibration at approximately 550 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=N Stretch | ~1600 |
| C-Br Stretch | ~550 |
| Table 3: Expected characteristic IR absorption bands for this compound. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption spectrum of benzimidazole and its derivatives is characterized by π→π* transitions. While tautomerism can influence the electronic structure and thus the UV-Vis spectrum, in the case of This compound , the spectrum corresponds to a single species. N-alkylation and substitution on the benzene ring can cause shifts in the absorption maxima (λmax). For instance, studies on other N-alkylated benzimidazoles have shown absorption maxima in the range of 230-300 nm. acs.org The specific λmax for This compound will be characteristic of its fixed electronic structure, without the complication of an equilibrium between two tautomeric forms.
Non Pharmacological Applications and Derivatization Strategies for 5 Bromo 1 Propyl Benzoimidazole
Corrosion Inhibition Studies
Benzimidazole (B57391) derivatives are recognized as effective corrosion inhibitors for various metals and alloys in aggressive acidic environments. nih.govresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders both anodic and cathodic reactions. nih.govresearchgate.net The presence of heteroatoms like nitrogen, along with the aromatic ring system, facilitates this adsorption process. tandfonline.com
Experimental and Theoretical Assessment of Adsorption Mechanisms
The primary mechanism of corrosion inhibition by benzimidazole derivatives involves their adsorption onto the metal surface. nih.gov This can occur through two main types of interactions: physisorption and chemisorption. Physisorption is a result of electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (nitrogen, in the case of benzimidazoles) and the vacant d-orbitals of the metal. researchgate.net
Experimental techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are employed to evaluate the inhibition efficiency. tandfonline.comresearchgate.net EIS studies can reveal the formation of a protective film through an increase in charge transfer resistance. tandfonline.com Potentiodynamic polarization curves help in determining whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. tandfonline.com For many benzimidazole derivatives, a mixed-type inhibition is observed, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govresearchgate.net
Theoretical assessments, often using Density Functional Theory (DFT), provide insights into the adsorption mechanism at a molecular level. researchgate.netdntb.gov.ua These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater tendency of the molecule to donate electrons to the metal surface, facilitating chemisorption. Conversely, a lower LUMO energy suggests a higher capacity to accept electrons from the metal. The energy gap between HOMO and LUMO (ΔE) is also a crucial parameter; a smaller ΔE implies higher reactivity and thus, potentially better inhibition efficiency. chimicatechnoacta.ru
The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.netdntb.gov.ua
Influence of Molecular Structure on Inhibition Efficiency (Theoretical)
The molecular structure of benzimidazole derivatives plays a critical role in their corrosion inhibition performance. The presence of substituent groups on the benzimidazole ring can significantly alter the electron density distribution and, consequently, the adsorption characteristics of the molecule. mdpi.com
Theoretical studies using DFT can quantify the effect of different substituents. Electron-donating groups, such as alkyl chains (like the propyl group in 5-Bromo-1-propyl-benzoimidazole), increase the electron density on the benzimidazole ring system. This enhanced electron density, particularly on the nitrogen atoms, strengthens the coordinate bond with the metal surface, leading to improved inhibition efficiency. mdpi.com
Conversely, electron-withdrawing groups can have a more complex influence. While they might decrease the electron-donating ability of the nitrogen atoms, the presence of halogens like bromine can also contribute to the adsorption process through their own lone pair electrons. mdpi.com The position of the substituent also matters. For instance, the bromine at the 5-position in this compound influences the electronic properties of the entire molecule.
Quantum chemical parameters derived from DFT calculations, such as the fraction of electrons transferred (ΔN), global hardness (η), and softness (σ), are used to predict inhibition efficiency. A higher ΔN value indicates a greater tendency for electron donation, while a higher softness value (the reciprocal of hardness) is generally associated with better inhibition performance. chimicatechnoacta.ru
Applications in Material Science
The unique electronic and structural properties of benzimidazole derivatives make them promising candidates for various applications in material science.
Photo-Physical Properties and Luminescence (Theoretical/Experimental from related compounds)
Benzimidazole derivatives are known to exhibit interesting photo-physical properties, including fluorescence and luminescence. These properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the benzimidazole core. The introduction of different functional groups can tune the emission wavelengths and quantum yields. For instance, brominated benzimidazoles have been investigated as precursors for luminescent materials.
Theoretical calculations can predict the electronic transitions responsible for the observed photo-physical behavior. These studies help in understanding how modifications to the molecular structure can be used to design materials with specific luminescent properties for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Development as Ligands for Metal Complexes
The nitrogen atoms in the imidazole (B134444) ring of this compound make it an excellent ligand for coordinating with metal ions. The resulting metal complexes can exhibit a wide range of properties and applications, including catalysis and as building blocks for more complex supramolecular structures. acs.org
The stability and properties of these metal complexes are influenced by both the metal ion and the ligand structure. The electronic and steric effects of the bromo and propyl substituents on the benzimidazole ring will affect the coordination geometry and the strength of the metal-ligand bond. The synthesis and characterization of such complexes, often using techniques like X-ray crystallography, provide valuable information about their structure and potential applications. researchgate.net
Potential in Organic Electronics (e.g., NLO materials)
Benzimidazole derivatives are being explored for their potential in organic electronics, particularly as nonlinear optical (NLO) materials. nih.gov NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics and telecommunications.
The NLO response of a molecule is related to its hyperpolarizability (β), which is a measure of how easily the electron cloud of the molecule can be distorted by an external electric field. Molecules with a large β value are desirable for NLO applications. The design of effective NLO chromophores often involves creating molecules with a donor-π-acceptor (D-π-A) structure. In the case of this compound, the benzimidazole ring can act as a π-conjugated system. By attaching suitable electron-donating and electron-accepting groups, it is possible to create molecules with significant NLO properties. researchgate.net
Theoretical calculations, such as those based on DFT, are instrumental in predicting the hyperpolarizability of new benzimidazole derivatives and guiding the synthesis of promising NLO materials. nih.gov A smaller HOMO-LUMO gap is often associated with a larger NLO response. nih.gov
Role as a Synthetic Intermediate for Complex Molecule Synthesis
This compound is a versatile synthetic intermediate valued in organic chemistry for the construction of more complex molecular architectures. Its structure, featuring a benzimidazole core, a reactive bromine atom, and a propyl group, provides a unique combination of features for chemical elaboration. The benzimidazole nucleus itself is a prominent heterocyclic scaffold found in numerous important compounds. nih.govajrconline.orgrsc.org The bromine atom at the 5-position serves as a key functional handle, enabling a variety of chemical transformations, while the N-propyl group modulates the compound's solubility and steric properties. It can be synthesized through methods such as the alkylation of 5-bromo-1H-benzimidazole with propyl halides.
The utility of this compound as an intermediate stems from its ability to undergo several types of chemical reactions, allowing for its incorporation into larger and more intricate molecules.
| Reaction Type | Description |
| Substitution Reactions | The bromine atom on the benzimidazole ring is susceptible to nucleophilic substitution, allowing its replacement with a wide range of other functional groups. |
| Cross-Coupling Reactions | The C-Br bond provides a reactive site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. |
| Cyclization Reactions | The benzimidazole scaffold can participate in further cyclization reactions, leading to the formation of polycyclic and more complex heterocyclic systems. |
| Oxidation and Reduction | The compound can undergo oxidation or reduction, altering its electronic properties and creating new derivatives. |
Building Block for Heterocyclic Scaffolds
The benzimidazole ring system is a fundamental component in the design of various heterocyclic compounds. rsc.org this compound serves as an excellent building block for constructing these scaffolds due to the strategic placement of its reactive bromine atom. This halogen allows for the regioselective introduction of new substituents onto the benzene (B151609) portion of the benzimidazole core.
In synthetic strategies, the bromine atom is frequently utilized in metal-catalyzed cross-coupling reactions to fuse or link other heterocyclic or aromatic rings to the benzimidazole framework. This approach is fundamental in creating extended, poly-heterocyclic systems. For instance, while specific examples detailing the direct use of this compound are specialized, the principle is well-established in the synthesis of related structures like benzimidazole-quinoline hybrids. In these syntheses, a substituted benzimidazole core is often a key intermediate that is further elaborated. nih.govrsc.org A common strategy involves a 'one-pot' nitro reductive cyclization to form the initial benzimidazole ring, which is then functionalized and coupled with other precursors. nih.govdiva-portal.org
The ability of this compound to act as a di-functional building block—with the N-H of the imidazole ring (before alkylation) and the C-Br bond serving as reaction points—makes it a valuable component in combinatorial chemistry for generating libraries of diverse heterocyclic compounds. researchgate.net
Precursor for Advanced Chemical Synthesis
As a precursor, this compound is an early-stage molecule in multi-step synthetic pathways designed to yield highly complex target molecules. Its role is to provide the foundational benzimidazole core, which is then systematically modified. Chemists utilize it as a starting material to explore structure-activity relationships by creating a series of analogues with varied substitutions at the 5-position. researchgate.net
The synthesis of advanced materials and ligands for coordination chemistry represents another area where this compound serves as a crucial precursor. The benzimidazole structure can interact with metal ions, and by modifying the scaffold through reactions at the bromine site, ligands with tailored electronic and steric properties can be designed.
Future Research Directions and Unexplored Avenues for 5 Bromo 1 Propyl Benzoimidazole
Development of Advanced Green Synthetic Methods for Scalable Production
The development of environmentally benign and efficient methods for the synthesis of 5-Bromo-1-propyl-benzoimidazole is a critical area for future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous solvents. umich.edurhhz.net Green chemistry principles offer a pathway to more sustainable and economically viable production.
Future investigations should focus on one-pot synthesis methodologies, which can significantly reduce waste and improve atom economy. umich.edurhhz.net The use of eco-friendly catalysts, such as bismuth nitrate, and solvent-free or aqueous reaction conditions should be explored to minimize the environmental impact. rhhz.netgoogle.com Microwave-assisted synthesis also presents a promising avenue for accelerating reaction times and improving yields under greener conditions. mdpi.com Research into optimizing reaction parameters, such as temperature and catalyst loading, will be crucial for developing scalable and cost-effective manufacturing processes. umich.edu
| Parameter | Traditional Synthesis | Proposed Green Synthesis |
| Catalyst | Often relies on heavy metals or harsh acids. | Bismuth nitrate, ammonium (B1175870) chloride, or other mild and recyclable catalysts. rhhz.netmdpi.com |
| Solvent | Typically uses volatile and toxic organic solvents like DMF. | Water, ethanol (B145695), or solvent-free conditions. umich.edurhhz.netgoogle.com |
| Energy Input | Often requires prolonged heating at high temperatures. | Microwave irradiation or ambient temperature reactions. mdpi.com |
| Waste Generation | Can produce significant amounts of hazardous waste. | Minimized waste through one-pot procedures and recyclable catalysts. umich.edurhhz.net |
| A comparative table of traditional versus proposed green synthetic methods for benzimidazole (B57391) derivatives. |
In-Depth Mechanistic Understanding of Molecular Interactions Using Advanced Biophysical Techniques
A thorough understanding of how this compound interacts with biological targets at a molecular level is paramount for its development as a therapeutic agent or a biological probe. nih.gov Future research should employ a suite of advanced biophysical techniques to elucidate these interactions.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural data of the compound bound to its target proteins. helmholtz-hips.de Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to determine the binding affinity and kinetics of these interactions. helmholtz-hips.de Furthermore, techniques like Differential Scanning Fluorimetry (DSF) can be employed to study the stability of target proteins upon ligand binding. rug.nl These studies will be instrumental in understanding the structure-activity relationships (SAR) and guiding the design of more potent and selective derivatives. nih.govresearchgate.net
Exploration of Novel Non-Biological Applications
While much of the focus on benzimidazole derivatives has been on their biological activities, there is significant untapped potential for this compound in non-biological applications. Its unique electronic and structural properties make it a candidate for use in materials science and electronics.
Future research could explore its use as a corrosion inhibitor for various metals, a common application for benzimidazole derivatives. Investigations into its potential as a component in organic light-emitting diodes (OLEDs) or as a building block for novel polymers with specific optical or electronic properties are also warranted. The bromine atom provides a handle for further functionalization, opening up possibilities for creating a diverse range of materials with tailored characteristics.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of this compound and its derivatives. nih.govmdpi.com These computational tools can be used to build predictive models for various properties, including biological activity, toxicity, and physicochemical characteristics. researchgate.netresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like random forests and neural networks, can be developed using existing experimental data to predict the activity of novel, untested derivatives. researchgate.net This in silico screening can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.govresearchgate.net Furthermore, AI can be used to analyze large datasets from high-throughput screening to identify promising hit compounds and to predict potential off-target effects. mdpi.com
| AI/ML Application | Description | Potential Impact on Research |
| Predictive QSAR Modeling | Using machine learning algorithms to build models that correlate the chemical structure of derivatives with their biological activity. researchgate.net | Enables rapid virtual screening of large compound libraries to prioritize synthesis and testing. nih.govresearchgate.net |
| De Novo Drug Design | Generative models can design novel molecular structures with desired properties from scratch. mdpi.com | Accelerates the discovery of new lead compounds with improved efficacy and safety profiles. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. nih.gov | Helps in the early identification of candidates with poor pharmacokinetic properties, reducing late-stage failures. |
| Corrosion Inhibition Prediction | Forecasting the inhibition efficiencies of novel derivatives for metal protection. researchgate.net | Guides the design of more effective corrosion inhibitors for industrial applications. |
| A table illustrating the potential applications of AI and machine learning in the research and development of this compound. |
Computational Design of Advanced Derivatives with Tailored Properties
Building upon the insights gained from biophysical studies and predictive modeling, computational chemistry can be employed to design advanced derivatives of this compound with specific, tailored properties. omicsonline.org Techniques like molecular docking and molecular dynamics (MD) simulations can be used to visualize and analyze the binding of derivatives to their target proteins, allowing for rational, structure-based drug design. omicsonline.orgdiva-portal.org
By systematically modifying the substituents on the benzimidazole core, it is possible to optimize properties such as binding affinity, selectivity, and pharmacokinetic profiles. For instance, Density Functional Theory (DFT) calculations can be used to predict the electronic properties of new derivatives and their potential for applications in materials science. This computational-driven approach allows for the exploration of a vast chemical space to identify the most promising candidates for synthesis and experimental evaluation, ultimately leading to the development of next-generation compounds with enhanced performance for a variety of applications. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-1-propyl-benzoimidazole, and how are intermediates purified?
- Methodological Answer :
- Synthesis : The compound can be synthesized via bromination of imidazole precursors using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux . Alternatively, the Chan–Lam cross-coupling reaction is employed for N-arylation, using Cu(OAc)₂ as a catalyst and aryl boronic acids as coupling agents .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (e.g., from aqueous KCl) is used to isolate intermediates .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C, 12 h | 75–85% | |
| N-Arylation | Cu(OAc)₂, Et₃N, MeOH, RT, 2 h | 60–70% |
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and propyl chain signals (δ 0.9–1.7 ppm for CH₃, δ 1.5–2.1 ppm for CH₂) . Bromine substituents induce deshielding in adjacent carbons.
- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .
- MS : Molecular ion peaks (e.g., m/z 253 for [M+H]⁺) validate molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuI, Cu(OAc)₂) with ligands like TMEDA to enhance cross-coupling efficiency .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH) solvents; DMF typically improves solubility of intermediates .
- Temperature Control : Gradual heating (e.g., 40°C → 90°C) minimizes side reactions during sulfonation or alkylation .
Q. What computational methods are used to predict the electronic properties of this compound, and how do substituents influence nonlinear optical (NLO) activity?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps, dipole moments, and hyperpolarizability (β) . Electron-withdrawing groups (e.g., -Br) reduce HOMO-LUMO gaps, enhancing NLO response.
- Substituent Effects : Introduce -NO₂ or -NH₂ groups to modulate electron affinity and ionization potential .
Q. How should researchers address contradictions in toxicity or stability data for brominated benzimidazoles?
- Methodological Answer :
- Data Validation : Cross-reference SDS from multiple suppliers (e.g., Alfa Aesar vs. Echemi) and prioritize peer-reviewed studies .
- Experimental Replication : Conduct stability tests (e.g., TGA/DSC) under controlled humidity/temperature to resolve discrepancies .
Data Analysis and Safety
Q. What protocols ensure safe handling of this compound during electrophilic substitution reactions?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions releasing HBr gas .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact with brominating agents .
Q. How can researchers design experiments to study the regioselectivity of bromination in benzoimidazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
